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These application notes provide a comprehensive overview and detailed protocols for utilizing
xenograft mouse models to evaluate the efficacy of revumenib, a potent inhibitor of the menin-
KMT2A interaction. Revumenib has shown significant promise in treating acute leukemias with
KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[1][2][3] This
document outlines the underlying mechanism of action, key experimental methodologies, and
expected outcomes based on preclinical studies.

Introduction to Revumenib and its Mechanism of
Action

Revumenib (formerly SNDX-5613) is an orally bioavailable small molecule that selectively
disrupts the critical interaction between menin and the lysine methyltransferase 2A (KMT2A,
also known as MLL) protein.[2] In leukemias harboring KMT2A gene rearrangements or NPM1
mutations, this interaction is essential for driving the expression of leukemogenic genes, such
as HOXA9 and MEIS1, which leads to a block in hematopoietic differentiation and uncontrolled
proliferation of leukemia cells.[1][4] By inhibiting the menin-KMT2A interaction, revumenib
aims to reverse this aberrant gene expression, induce differentiation of leukemic blasts, and
ultimately lead to the eradication of the disease.[1][5] Preclinical studies using patient-derived
xenograft (PDX) models have demonstrated that menin inhibitors can lead to a rapid
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elimination of leukemia cells and promote the maturation of these cells into more normal forms.
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Signaling Pathway of Menin-KMT2A Interaction
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Caption: Revumenib inhibits the Menin-KMT2A interaction, blocking leukemogenesis.

Efficacy of Revumenib in Xenograft Models:
Summary of Quantitative Data

The following tables summarize the key efficacy data from preclinical studies of revumenib
and its close analog, VTP-50469, in various xenograft models of acute leukemia.
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Table 1: Efficacy of Revumenib (SNDX-5613) in Cell Line-Derived and Patient-Derived
Xenograft Models
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Xenograft Treatment and  Key Efficacy
Outcome Reference
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blood leukemic
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Reduced spleen
Spleen Weight weight in treated [9]
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Table 2: Efficacy of VTP-50469 (Revumenib Analog) in Patient-Derived Xenograft (PDX)
Models of MLL-rearranged ALL
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Xenograft Treatment and  Key Efficacy
Outcome Reference
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Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft
(PDX) Models of Acute Leukemia

This protocol outlines the key steps for establishing PDX models from primary patient samples.

Materials:

Cryopreserved primary acute leukemia patient cells (KMT2A-r or NPM1m)
e Immunodeficient mice (e.g., NOD/SCID/IL2Ry-null or NSG)

e RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)

o Phosphate-Buffered Saline (PBS)

 Ficoll-Paque

e Human CD45, CD34, and CD33 antibodies for flow cytometry

» Red Blood Cell (RBC) Lysis Buffer

Procedure:

» Thawing and Preparation of Patient Cells:

o

Rapidly thaw cryopreserved patient cells in a 37°C water bath.

[¢]

Gently transfer cells to a large volume of pre-warmed RPMI + 20% FBS.

[¢]

Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

[e]

Wash cells with PBS and resuspend in an appropriate volume for injection.

(¢]

Assess cell viability using Trypan Blue exclusion.

o Transplantation into Immunodeficient Mice:
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o Inject 1-10 million viable patient cells intravenously (1V) via the tail vein into 6-8 week old
NSG mice.

e Monitoring Engraftment:

o Beginning 3-4 weeks post-injection, monitor for engraftment of human leukemic cells in
the peripheral blood weekly.

o Collect a small volume of peripheral blood and stain with fluorescently-labeled antibodies
against human CD45 (hCD45) and mouse CD45 (mCDA45) to determine the percentage of
human cells.

o Engraftment is considered successful when the percentage of hCD45+ cells exceeds a
predefined threshold (e.g., 1%).

e Expansion and Banking:

o Once engraftment is established and signs of disease are apparent, euthanize the primary
recipient mice.

o Harvest bone marrow and spleen, and prepare a single-cell suspension.

o A portion of the cells can be cryopreserved for future studies, and another portion can be
serially transplanted into secondary recipient mice for cohort expansion.

Protocol 2: In Vivo Efficacy Study of Revumenib in
Leukemia Xenograft Models

This protocol describes a typical in vivo efficacy study once a cohort of engrafted mice is
established.

Materials:
» Established leukemia xenograft mice (PDX or cell line-derived)
e Revumenib (SNDX-5613)

» Vehicle control (e.g., 0.5% methylcellulose)
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Oral gavage needles

Calipers (for subcutaneous models, if applicable)

Flow cytometry antibodies (hCD45, etc.)

Bioluminescence imaging system (for luciferase-tagged cell lines)
Procedure:
e Study Initiation:

o Once the percentage of hCD45+ cells in the peripheral blood reaches a predetermined
level (e.g., >1%), randomize mice into treatment and control groups.

e Drug Administration:

o Administer revumenib orally (e.g., by gavage) at doses ranging from 50-75 mg/kg,
typically twice daily (BID).[6]

o Alternatively, revumenib can be formulated in the mouse chow at concentrations of
0.033% to 0.1%.[9]

o Administer vehicle control to the control group following the same schedule.
o Treatment duration can range from 2 to 4 weeks or longer.[6][10]
e Monitoring Efficacy:
o Monitor the percentage of hCD45+ cells in the peripheral blood weekly via flow cytometry.

o For luciferase-expressing cell lines, perform bioluminescence imaging to quantify leukemia
burden.[7][8]

o Monitor animal body weight and overall health status regularly.
o Record survival data and plot using Kaplan-Meier curves.

e Endpoint Analysis:
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o At the end of the study or when humane endpoints are reached, euthanize the mice.
o Harvest bone marrow, spleen, and peripheral blood.

o Analyze the percentage of human leukemic cells in these tissues by flow cytometry.
o Measure spleen weight as an indicator of disease burden.[9]

o Perform downstream analyses such as Western blotting, immunohistochemistry, or gene
expression analysis on harvested tissues.

Experimental Workflow Diagram
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Workflow for Revumenib Efficacy Testing in Xenograft Models
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Caption: From patient sample to in vivo efficacy assessment of revumenib.
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Conclusion

Xenograft mouse models, particularly PDX models, are invaluable tools for the preclinical
evaluation of targeted therapies like revumenib. They allow for the assessment of in vivo
efficacy in a system that closely recapitulates human disease. The protocols and data
presented here provide a framework for designing and executing robust preclinical studies to
further investigate the therapeutic potential of revumenib and other menin inhibitors for the
treatment of KMT2A-rearranged and NPM1-mutant acute leukemias.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Testing Revumenib
Efficacy in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2430401#xenograft-mouse-models-for-testing-
revumenib-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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